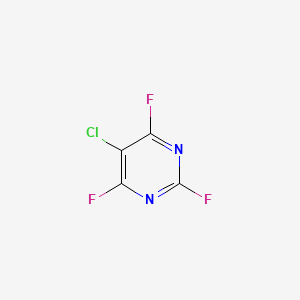

5-Chloro-2,4,6-trifluoropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-2,4,6-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNRDSJTYLXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061018 | |

| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-83-6 | |

| Record name | 5-Chloro-2,4,6-trifluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,4,6-trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine (CAS No. 697-83-6): A Versatile Scaffold for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2,4,6-trifluoropyrimidine

This compound is a halogenated pyrimidine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-deficient nature of the pyrimidine ring, further amplified by the four electron-withdrawing halogen atoms, renders the carbon atoms susceptible to nucleophilic attack. This property makes it an invaluable scaffold for the synthesis of polysubstituted pyrimidine derivatives, which are core motifs in a wide array of biologically active compounds and functional materials like reactive dyes.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is paramount for its successful application in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 697-83-6 | |

| Molecular Formula | C₄ClF₃N₂ | |

| Molecular Weight | 168.50 g/mol | |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 116 °C (lit.) | |

| Density | 1.626 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.439 (lit.) | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Reacts with water; soluble in many organic solvents. | |

| InChI Key | GOYNRDSJTYLXBU-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter |

Data compiled from publicly available safety data sheets.

Synthesis of this compound

The primary industrial synthesis of this compound involves a halogen exchange (HALEX) reaction from a more readily available polychlorinated precursor.

Synthetic Pathway: Halogen Exchange from 2,4,5,6-Tetrachloropyrimidine

The most common route to this compound is the fluorination of 2,4,5,6-tetrachloropyrimidine. This transformation is typically achieved using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) at elevated temperatures.[5][6] The chlorine atoms at the 2, 4, and 6 positions are more susceptible to nucleophilic substitution than the chlorine at the 5-position, allowing for selective exchange.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Introduction: The Strategic Importance of a Versatile Fluorinated Heterocycle

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4,6-trifluoropyrimidine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Its strategic value lies in the differential reactivity of its halogen substituents. The three fluorine atoms activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the chlorine atom at the C-5 position is comparatively inert to these conditions.[1] This unique electronic arrangement allows for sequential, regioselective displacement of the fluorine atoms, making the molecule an ideal scaffold for the synthesis of complex, polysubstituted pyrimidines.

Fluorinated pyrimidines are a cornerstone of modern therapeutics, forming the core of numerous anticancer drugs (like 5-Fluorouracil), antivirals, and fungicides. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategies.

Overall Synthetic Strategy

The most established and logical route to this compound involves a two-stage process starting from readily available pyrimidine precursors.

-

Stage 1: Perchlorination. Synthesis of the key intermediate, 2,4,5,6-tetrachloropyrimidine, from a suitable starting material such as 5-chlorouracil.

-

Stage 2: Selective Fluorination. Conversion of 2,4,5,6-tetrachloropyrimidine to the final product via a halogen exchange (HALEX) reaction, which selectively replaces the chlorine atoms at positions 2, 4, and 6 with fluorine.

Part 1: Synthesis of the Key Intermediate: 2,4,5,6-Tetrachloropyrimidine

The synthesis of the perchlorinated pyrimidine scaffold is the critical first stage. A common and effective method begins with the chlorination of 5-chlorouracil.

Principle and Rationale

The conversion of the keto groups in the 5-chlorouracil ring to chloro groups is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).[2]

-

Choice of Starting Material: 5-Chlorouracil is an ideal starting material as the C-5 chlorine is already in place. The C-5 position of the pyrimidine ring is not readily chlorinated under the conditions used to convert the keto groups, so starting with the C-5 halogen is a more efficient strategy.[3][4][5] 5-Chlorouracil itself can be synthesized from uracil.[6]

-

Choice of Reagents: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent capable of converting the tautomeric hydroxyl form of the uracil's amide groups into chlorides. The addition of PCl₅ can enhance the reactivity of the mixture. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.

Detailed Experimental Protocol: Synthesis of 2,4,5,6-Tetrachloropyrimidine

This protocol is based on established methods for the chlorination of substituted uracils.[2][7]

Step 1a: Synthesis of 5-Chlorouracil from Uracil [6]

-

To a suitable reactor, add water and cool. While stirring, cautiously add 98% sulfuric acid, ensuring the temperature is maintained between 30-35°C.

-

Add uracil to the acidic solution.

-

Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 5-25°C.

-

Continue stirring until analytical monitoring (e.g., TLC or HPLC) shows complete consumption of uracil.

-

Filter the resulting solid, wash with cold water, and dry to obtain 5-chlorouracil.

Step 1b: Synthesis of 2,4,5,6-Tetrachloropyrimidine from 5-Chlorouracil [2][7]

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus must be protected from moisture with a drying tube.

-

Charging the Reactor: To the flask, add 5-chlorouracil (1 mole) and phosphorus oxychloride (POCl₃, 5-6 moles).

-

Reaction: While stirring, slowly add phosphorus pentachloride (PCl₅, ~3 moles). The addition is exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 8-12 hours. The reaction progress should be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2,4,5,6-tetrachloropyrimidine.

Part 2: Synthesis of this compound via Halogen Exchange (HALEX)

The second stage is a selective fluorination, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as a HALEX (Halogen Exchange) reaction.

Principle and Rationale

The chlorine atoms on the electron-deficient pyrimidine ring are displaced by fluoride ions. The key to this synthesis is the differential reactivity of the chlorine atoms.

-

Choice of Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective reagent for this type of transformation.[8] Its reactivity can be enhanced by using a high-boiling point, polar aprotic solvent and ensuring the KF is finely powdered and anhydrous. Spray-dried KF is often used to maximize surface area.

-

Choice of Solvent: A polar aprotic solvent is required to dissolve the fluoride salt and to facilitate the SNAr mechanism. Tetramethylene sulfone (sulfolane) is an excellent choice due to its high boiling point, polarity, and ability to solvate cations, which increases the nucleophilicity of the fluoride anion.[8]

-

Regioselectivity: The chlorine atoms at positions 2, 4, and 6 are activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen atoms. The chlorine at position 5 lacks this activation and is therefore significantly less reactive, allowing for a selective exchange.[1]

Detailed Experimental Protocol: Fluorination of 2,4,5,6-Tetrachloropyrimidine

This protocol is adapted from a highly effective and well-documented procedure for the analogous fluorination of 2,4,6-trichloropyrimidine.[8]

-

Setup: In a moisture-free environment, equip a three-necked flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

-

Reagents: Add 2,4,5,6-tetrachloropyrimidine (1 mole), anhydrous, finely powdered potassium fluoride (at least 3.5 moles), and freshly distilled tetramethylene sulfone (sulfolane).

-

Reaction: Heat the mixture with vigorous stirring to 120-160°C. Maintain this temperature for 6-8 hours. Monitor the reaction's progress by GC analysis of aliquots.

-

Isolation: Once the reaction is complete, cool the mixture to approximately 40°C. The product is volatile and can be isolated directly from the reaction mixture by fractional distillation under reduced pressure. This separates the product from the solvent and inorganic salts.

-

Purification: The distilled product can be further purified by a second fractional distillation if necessary to achieve high purity (>99%).

Mechanism and Basis of Regioselectivity

The fluorination proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination pathway.

-

Nucleophilic Attack: The fluoride ion (F⁻) attacks one of the activated carbon atoms (C-2, C-4, or C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. Attack at the C-4 or C-6 position allows for delocalization onto both ring nitrogens, forming a more stable para-quinoid-like intermediate. Attack at the C-2 position allows for delocalization onto both nitrogens as well, but results in a slightly less stable ortho-quinoid-like intermediate. Therefore, the general reactivity order is C-4/C-6 > C-2.[9]

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group. This addition-elimination sequence repeats for the other activated chlorine atoms.

-

Inertness of C-5 Chlorine: The chlorine at the C-5 position is not ortho or para to a ring nitrogen. Therefore, nucleophilic attack at this position does not allow for resonance stabilization of the negative charge onto the ring nitrogens. The resulting intermediate would be significantly higher in energy, making the activation barrier for this substitution prohibitively high under these reaction conditions.

Caption: SNAr mechanism for the fluorination of tetrachloropyrimidine.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 697-83-6 | |

| Molecular Formula | C₄ClF₃N₂ | [10] |

| Molecular Weight | 168.50 g/mol | [10] |

| Boiling Point | 116 °C | |

| Density | 1.626 g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 |

Table 2: Summary of a Representative Synthesis

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | Uracil | H₂SO₄, NaOCl | High | >95% |

| 2 | 5-Chlorouracil | POCl₃, PCl₅ | 70-85% | >97% (after distillation) |

| 3 | 2,4,5,6-Tetrachloropyrimidine | Anhydrous KF, Sulfolane | 75-90% | >99% (after distillation) |

Synthetic Utility and Downstream Reactions

This compound is a valuable intermediate precisely because of the predictable reactivity of its fluorine substituents. It readily undergoes further SNAr reactions, primarily with N- and O-centered nucleophiles.

-

Amination: Reaction with ammonia preferentially yields 5-chloro-2,6-difluoropyrimidin-4-amine over the 2-amino isomer in a roughly 9:1 ratio. This regioselectivity allows for the directed synthesis of 4-aminopyrimidine derivatives.

-

Azidation: Reaction with sodium azide leads to the formation of 4-azido-5-chloro-2,6-difluoro-pyrimidine.

-

Alkoxylation: Reactions with alkoxides or phenoxides can be used to introduce ether linkages at the activated positions.

References

- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]

- 8. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine: A Core Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyrimidine

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that serves as a highly versatile and reactive scaffold in modern organic synthesis. Its unique arrangement of three fluorine atoms and one chlorine atom on the pyrimidine ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of functionalized heterocyclic compounds. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic properties, chemical reactivity, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The strategic placement of its halogen substituents allows for controlled, regioselective modifications, a critical feature for the systematic construction of compound libraries and the optimization of lead compounds in medicinal chemistry.[1]

Part 1: Molecular Structure and Physicochemical Properties

The structural integrity and electronic landscape of this compound are fundamental to its chemical behavior. This section delves into the molecule's architecture and its key physical characteristics.

Core Structure and Conformation

The molecule consists of a central pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at the 5-position and fluorine atoms at the 2-, 4-, and 6-positions.[2]

Key Identifiers:

-

Molecular Formula: C₄ClF₃N₂[2]

-

Molecular Weight: 168.50 g/mol [3]

-

CAS Number: 697-83-6[3]

-

InChI String: InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7[2]

-

SMILES String: Fc1nc(F)c(Cl)c(F)n1[3]

Physicochemical Properties

The physical properties of this compound are consistent with a small, halogenated organic molecule.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 116 °C (lit.) | [3] |

| Density | 1.626 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.439 (lit.) | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

Part 2: Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, with ¹⁹F and ¹³C NMR being particularly informative.

-

¹⁹F NMR Spectroscopy: Due to the presence of three fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to show distinct signals. The fluorine at the 2-position will experience a different electronic environment compared to the chemically equivalent fluorines at the 4- and 6-positions. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with the carbon and nitrogen atoms of the pyrimidine ring provide a detailed fingerprint of the molecule's electronic structure.[5] In the reaction of this compound with benzylamine, the resulting N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine shows signals at -45.80 and -67.84 ppm, while the minor product, N-benzyl-5-chloro-4,6-difluoropyrimidin-2-amine, displays a signal at -48.09 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will show characteristic splitting patterns due to C-F coupling. The carbon attached to chlorine will also have a distinct chemical shift. While specific spectral data for the title compound is not readily published, analysis of related halogenated pyrimidines can provide expected ranges for the chemical shifts.[6]

-

¹H NMR Spectroscopy: As there are no protons directly attached to the pyrimidine ring, a standard ¹H NMR spectrum will not show any signals for the core structure. This can be advantageous in reaction monitoring, as the appearance of new proton signals can be unambiguously attributed to the addition of a nucleophile.[7]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the fluorine substituents makes the pyrimidine ring highly susceptible to attack by nucleophiles.

Regioselectivity in Nucleophilic Aromatic Substitution

A key feature of this molecule is the differential reactivity of its halogenated positions, which allows for controlled, sequential substitutions. The general order of reactivity for nucleophilic attack is C4/C6 > C2 > C5.

-

Positions 4 and 6: These positions are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the fluorine atoms themselves.

-

Position 2: This position is less reactive than C4/C6 but still susceptible to substitution.

-

Position 5: The chlorine atom at this position is the least reactive towards nucleophilic substitution.

This hierarchy of reactivity allows for the selective replacement of the fluorine atoms, while leaving the chlorine atom intact for subsequent transformations. For instance, reaction with ammonia yields a 9:1 ratio of 5-chloro-2,6-difluoropyrimidin-4-amine to 5-chloro-4,6-difluoropyrimidin-2-amine, demonstrating the preference for substitution at the 4-position.[3]

Influence of the 5-Chloro Substituent

The chlorine atom at the 5-position plays a crucial role in directing the regioselectivity of nucleophilic attack. Its steric bulk can hinder attack at the adjacent 4- and 6-positions, especially with larger nucleophiles. This steric hindrance can sometimes lead to an increased proportion of substitution at the less sterically encumbered 2-position.[8]

Synthetic Applications as a Building Block

The predictable reactivity of this compound makes it an invaluable building block for synthesizing more complex molecules. It is a common starting material for the preparation of:

-

Substituted Pyrimidines for Drug Discovery: By sequentially replacing the fluorine atoms with various nucleophiles (e.g., amines, alcohols, thiols), a diverse library of polysubstituted pyrimidines can be generated. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[9]

-

Reactive Dyes: The reactivity of the fluorine atoms allows for the covalent attachment of chromophores, making it a precursor for reactive dyes used in the textile industry.[10]

-

Agrochemicals: The pyrimidine core is also a feature of many herbicides and fungicides. This compound can serve as a starting point for the synthesis of novel agrochemicals.[11]

Below is a diagram illustrating the general workflow for the sequential substitution on the this compound scaffold.

Caption: Sequential substitution workflow.

Part 4: Synthesis of this compound

While a specific, detailed laboratory-scale synthesis of this compound is not widely published in readily accessible literature, its preparation can be inferred from established methods for the synthesis of related halogenated pyrimidines. A plausible synthetic route involves the halogen exchange of a polychlorinated pyrimidine precursor.

Proposed Synthetic Pathway via Halogen Exchange

A common method for introducing fluorine into aromatic rings is through a halogen exchange (HALEX) reaction, often using a fluoride salt like potassium fluoride (KF). A likely precursor for this synthesis is 2,4,5,6-tetrachloropyrimidine.

Experimental Protocol: Hypothetical Synthesis from 2,4,5,6-Tetrachloropyrimidine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5,6-tetrachloropyrimidine and a suitable high-boiling point aprotic polar solvent (e.g., sulfolane).

-

Addition of Fluorinating Agent: Add spray-dried potassium fluoride (KF) to the reaction mixture. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to enhance the reaction rate.

-

Reaction Conditions: Heat the mixture to a high temperature (typically in the range of 150-250 °C) and maintain it for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by fractional distillation under reduced pressure. Further purification can be achieved by column chromatography if necessary.

This proposed synthesis is based on well-established principles of halogen exchange reactions on electron-deficient heterocyclic systems.

Part 5: Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined molecular structure and predictable reactivity, particularly the regioselectivity of its nucleophilic aromatic substitution reactions, make it an invaluable tool for the construction of complex, functionalized pyrimidine derivatives. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the utility of this versatile scaffold in enabling the rapid and efficient synthesis of new chemical entities is poised to expand further.

References

- 1. 2,4,5-Trichloropyrimidine | High Purity Building Block [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound 99 697-83-6 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. This compound(697-83-6) 1H NMR spectrum [chemicalbook.com]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chembk.com [chembk.com]

- 11. agcchem.com [agcchem.com]

Physical properties of 5-Chloro-2,4,6-trifluoropyrimidine

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2,4,6-trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability.

Chemical Identity and Core Physical Characteristics

This compound is a halogenated pyrimidine derivative. Its unique structure, featuring three fluorine atoms and one chlorine atom on the pyrimidine ring, imparts specific reactivity and physical characteristics that are crucial for its application in chemical synthesis.

Below is a summary of its fundamental physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₄ClF₃N₂ | [1][2] |

| Molecular Weight | 168.50 g/mol | [1][2] |

| CAS Number | 697-83-6 | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 116 °C (literature) | [1] |

| Density | 1.626 g/mL at 25 °C (literature) | [1] |

| Refractive Index (n²⁰/D) | 1.439 (literature) | [1] |

Note on Solubility: Quantitative solubility data in various organic solvents is not extensively published. However, based on its polar nature and the presence of halogen atoms, it is expected to be miscible with a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to have limited solubility in non-polar solvents like hexane and is not miscible or has difficult mixing in water.[4] The experimental determination of its solubility profile is recommended for specific applications.

Structural Elucidation and Spectral Analysis

The structural confirmation and purity assessment of this compound are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Given its structure, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Due to the absence of protons directly attached to the pyrimidine ring, a standard ¹H NMR spectrum is not expected to show any signals for the pure compound. Any observed signals would likely be from impurities or residual solvents.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the attached halogen atoms, with carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for characterizing this molecule. The spectrum is expected to show two signals for the two distinct fluorine environments: one for the fluorine atoms at the 2 and 6 positions and another for the fluorine atom at the 4 position. The signals will likely appear as multiplets due to F-F coupling. A literature source indicates the presence of ¹⁹F NMR spectral data for this compound.[3]

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of liquid halogenated pyrimidines.

Caption: Workflow for NMR Analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to:

-

C-F stretching: Typically in the region of 1000-1400 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): Usually observed in the 1400-1650 cm⁻¹ region.

-

C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.

Caption: Workflow for ATR-FTIR Analysis of a Liquid Sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

-

Fragmentation Pattern: Common fragmentation pathways for halogenated pyrimidines involve the loss of halogen atoms (Cl or F) and cleavage of the pyrimidine ring.

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

Caption: Workflow for GC-MS Analysis.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: This compound is classified as an irritant.[3] It can cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5] Recommended storage temperature is between 2-8°C.[5] It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]

Conclusion

This compound is a valuable building block in organic synthesis. A thorough understanding of its physical and spectral properties is paramount for its effective use in research and development. This guide provides a foundational understanding of these characteristics and outlines the standard experimental procedures for their determination, empowering researchers to confidently work with this versatile compound.

References

The Strategic Synthesis and Enduring Impact of 5-Chloro-2,4,6-trifluoropyrimidine: A Technical Guide

Introduction

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its strategic arrangement of fluorine and chlorine substituents imparts a unique reactivity profile, enabling chemists to perform selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this versatile compound, with a particular focus on the mechanistic rationale behind its synthesis and its instrumental role in the development of modern pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Reference |

| CAS Number | 697-83-6 | [1] |

| Molecular Formula | C₄ClF₃N₂ | |

| Molecular Weight | 168.50 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 116 °C (lit.) | [1] |

| Density | 1.626 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.439 (lit.) |

Historical Discovery and Synthesis

The advent of this compound is rooted in the broader exploration of fluorinated organic compounds in the mid-20th century. The seminal work on this compound was published by H. Schroeder, E. Kober, H. Ulrich, R. Ratz, H. Agahigian, and C. Grundman in a 1962 issue of the Journal of Organic Chemistry. Their research focused on the challenging task of preparing tetrafluoropyrimidine from tetrachloropyrimidine.

During their investigations, they discovered that the reaction of tetrachloropyrimidine with silver fluoride (AgF) did not lead to the complete replacement of all chlorine atoms with fluorine. Instead, the chlorine atom at the 5-position of the pyrimidine ring proved to be remarkably resistant to substitution under these conditions. This led to the isolation and characterization of this compound as the primary product.[2] This discovery was significant as it highlighted the differential reactivity of halogen substituents on the pyrimidine ring, a property that would later be exploited for regioselective synthesis.

The Causality Behind the Original Synthesis

The choice of silver fluoride as the fluorinating agent was strategic. At the time, metal fluorides were common reagents for halogen exchange (halex) reactions. The mechanism involves the coordination of the silver ion to the chlorine atoms, facilitating their departure as a silver chloride precipitate and subsequent nucleophilic attack by the fluoride ion. The inertness of the C5-chlorine bond to substitution by silver fluoride can be attributed to the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are strongly electron-withdrawing, activating the ortho and para positions (2, 4, and 6) towards nucleophilic attack. The meta position (5), however, is less activated, making the C5-Cl bond more difficult to break under these conditions.

Experimental Protocols: From Historical Precedent to Modern Application

Protocol 1: The Historic Schroeder Synthesis (Reconstructed)

This protocol is based on the original 1962 publication and provides a foundational understanding of the compound's first preparation.[2]

Objective: To synthesize this compound from tetrachloropyrimidine.

Materials:

-

Tetrachloropyrimidine

-

Anhydrous Silver (I) Fluoride (AgF)

-

Inert, high-boiling point solvent (e.g., tetramethylene sulfone)

-

Standard glassware for anhydrous reactions under reflux

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrachloropyrimidine and a stoichiometric excess of anhydrous silver (I) fluoride.

-

Solvent Addition: Add an appropriate volume of an inert, high-boiling point solvent to the flask to create a slurry.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen to ensure anhydrous conditions.

-

Heating and Reflux: Heat the reaction mixture to a temperature sufficient to initiate the halogen exchange reaction and maintain a gentle reflux. The exact temperature and reaction time will depend on the solvent used and should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the silver chloride precipitate and any unreacted silver fluoride.

-

Purification: Purify the crude product from the filtrate by fractional distillation under reduced pressure to isolate this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹⁹F NMR, ¹³C NMR, and ¹H NMR, as well as by mass spectrometry and comparison of its boiling point with the literature value.

Modern Synthetic Strategies and Industrial Relevance

While the Schroeder synthesis was groundbreaking, modern synthetic chemistry has sought more cost-effective and scalable methods. A common contemporary approach involves the direct fluorination of a more readily available starting material, 2,4,6-trichloropyrimidine, followed by selective chlorination at the 5-position, or the use of alternative fluorinating agents.

The Strategic Role in Drug Discovery: The Ticagrelor Case Study

This compound has proven to be a valuable intermediate in the synthesis of numerous pharmaceuticals. Its most prominent application is in the synthesis of Ticagrelor , a P2Y₁₂ platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[3][4]

The synthesis of Ticagrelor leverages the differential reactivity of the halogen substituents on the this compound core. The fluorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, allowing for the sequential introduction of different amine-containing fragments, while the chlorine at the 5-position remains intact for later-stage transformations or as a key structural element of the final drug molecule. This regioselectivity is crucial for the efficient and controlled assembly of the complex Ticagrelor molecule.

Visualization of Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the key synthetic transformations discussed.

Caption: Historical synthesis of this compound.

Caption: Role of this compound in Ticagrelor synthesis.

Conclusion

From its serendipitous discovery in the pursuit of a fully fluorinated pyrimidine, this compound has evolved into a cornerstone of modern synthetic chemistry. Its unique and predictable reactivity has provided chemists with a powerful tool for the construction of complex molecular architectures. The enduring legacy of this compound is exemplified by its critical role in the synthesis of life-saving medicines like Ticagrelor, underscoring the profound impact of fundamental chemical discoveries on human health and well-being. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly remain at the forefront of innovation in drug development.

References

The Regiochemical Dichotomy of 5-Chloro-2,4,6-trifluoropyrimidine: A Technical Guide to its Reactivity with Nucleophiles

Abstract

This technical guide provides an in-depth analysis of the reactivity of 5-chloro-2,4,6-trifluoropyrimidine with a range of nucleophiles, a topic of significant interest to researchers in medicinal chemistry and materials science. Highly functionalized pyrimidine derivatives are crucial building blocks in the life-science industries, and understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyrimidines is paramount for the rational design of synthetic routes.[1][2] This document explores the electronic landscape of the pyrimidine core, elucidates the mechanistic principles governing its reactions, and presents a comprehensive overview of its reactivity profile with nitrogen, oxygen, and sulfur-centered nucleophiles. Particular emphasis is placed on the factors dictating the regiochemical outcomes of these transformations, providing a predictive framework for synthetic applications.

Introduction: The Electronic Architecture of this compound

This compound is a highly electron-deficient heteroaromatic system, a consequence of the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the four halogen substituents. This pronounced electrophilicity renders the pyrimidine ring susceptible to attack by a wide array of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity and, more importantly, the regioselectivity of these substitutions are governed by a delicate interplay of electronic and steric factors.

The pyrimidine ring possesses three distinct electrophilic centers amenable to nucleophilic attack: C2, C4, and C6. The fluorine atoms at these positions serve as excellent leaving groups in SNAr reactions, a somewhat counterintuitive observation given the high strength of the C-F bond. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), rather than the subsequent departure of the leaving group. The high electronegativity of fluorine serves to activate the aromatic ring towards this initial attack, thereby accelerating the overall reaction rate.

The chlorine atom at the C5 position, while also electron-withdrawing, is generally less prone to displacement in SNAr reactions compared to the fluorine atoms at the activated C2, C4, and C6 positions. Its primary role is to further enhance the overall electrophilicity of the ring and to exert a steric and electronic influence on the regioselectivity of substitution at the adjacent C4 and C6 positions.

Reaction with Nitrogen Nucleophiles: A Well-Defined Pathway

The reactions of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, have been systematically investigated.[1][3] These reactions typically proceed under mild conditions, affording monosubstituted products in good yields. However, a notable feature of these reactions is the formation of a mixture of regioisomers, with substitution occurring at both the C4(6) and C2 positions.

Regioselectivity and Mechanistic Insights

Experimental evidence indicates that nucleophilic attack by amines preferentially occurs at the C4 position, leading to the corresponding 4-aminopyrimidine as the major product.[1][3] The formation of the 2-substituted isomer as a minor product is also consistently observed. This regiochemical outcome can be rationalized by considering the stability of the intermediate Meisenheimer complexes.

Attack at the C4 (or the electronically equivalent C6) position allows for the delocalization of the negative charge onto one of the ring nitrogen atoms, a significant stabilizing contribution. While attack at C2 also allows for charge delocalization onto both adjacent nitrogen atoms, steric hindrance from the flanking C4 and C6 fluorine atoms, and potentially the C5 chlorine, can disfavor this pathway. The electronegative chlorine atom at C5 is also thought to activate the ortho C4 and C6 positions towards nucleophilic attack.[1]

The general mechanism for the reaction of this compound with an amine is depicted below:

Caption: General mechanism for the SNAr reaction with amines at the C4 position.

Quantitative Data on Reactions with Amines

The following table summarizes the results of the reaction of this compound with various amines.[3] The reactions were typically carried out in acetonitrile at 0°C in the presence of a base such as diisopropylethylamine (DIPEA) to scavenge the HF produced.

| Nucleophile (RR'NH) | Major Product (4-substituted) | Isolated Yield of Major Product | Ratio of 4-substituted to 2-substituted |

| Ammonia (NH₃) | 4-amino-5-chloro-2,6-difluoropyrimidine | 57% | 9:1 |

| Ethylamine (EtNH₂) | N-ethyl-5-chloro-2,6-difluoropyrimidin-4-amine | 57% | 8:1 |

| n-Butylamine (n-BuNH₂) | N-(n-butyl)-5-chloro-2,6-difluoropyrimidin-4-amine | 47% | 5:1 |

| Benzylamine (BnNH₂) | N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 41% | 5:1 |

| Pyrrolidine | 4-(pyrrolidin-1-yl)-5-chloro-2,6-difluoropyrimidine | 49% | 3:1 |

| Morpholine | 4-(morpholino)-5-chloro-2,6-difluoropyrimidine | 49% | 3:1 |

Data sourced from Kuciński et al., Beilstein Journal of Organic Chemistry, 2008.[3]

The data clearly indicates that while the 4-substituted isomer is always the major product, the selectivity decreases with increasing steric bulk of the amine nucleophile. This suggests that steric hindrance plays a significant role in directing the nucleophilic attack.

Experimental Protocol: A Representative Amination

The following protocol is a representative procedure for the reaction of this compound with an amine, adapted from the literature.[1]

Synthesis of N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (DIPEA) (1.0 eq). Cool the mixture to 0°C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of benzylamine (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting pyrimidine is consumed (typically 2-4 hours).

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.

Caption: Experimental workflow for a typical amination reaction.

Reactivity with Oxygen and Sulfur Nucleophiles: An Extrapolated View

While detailed experimental studies on the reaction of this compound with oxygen and sulfur nucleophiles are not as readily available in the literature, the fundamental principles of SNAr on electron-deficient pyrimidines allow for a predictive understanding of their reactivity.

Expected Regioselectivity with O- and S-Nucleophiles

Similar to nitrogen nucleophiles, alkoxides, phenoxides, and their sulfur analogues (thiolates) are expected to react with this compound to yield monosubstituted products under appropriate conditions. The regioselectivity is anticipated to follow a similar trend, with a preference for substitution at the C4(6) position.

The rationale remains the same: the formation of a more stable Meisenheimer intermediate where the negative charge is delocalized onto a ring nitrogen atom. However, the "hardness" and "softness" of the nucleophiles might play a more significant role in influencing the C4/C2 ratio. Softer nucleophiles, such as thiolates, might exhibit a slightly different regioselectivity compared to harder nucleophiles like alkoxides, although the C4-adduct is still expected to be the major product.

Caption: Predicted regioselectivity with O- and S-nucleophiles.

Considerations for Reaction Conditions

Reactions with alkoxides and thiolates would typically be carried out using the pre-formed sodium or potassium salt of the corresponding alcohol or thiol in an aprotic polar solvent such as DMF, DMSO, or THF. Anhydrous conditions are crucial to prevent the formation of hydroxypyrimidines as byproducts. The reaction temperature would likely need to be optimized, starting at low temperatures (e.g., 0°C) and gradually increasing if the reaction is sluggish.

Conclusion: A Versatile but Nuanced Scaffold

This compound presents itself as a valuable scaffold for the synthesis of polysubstituted pyrimidine derivatives. Its high electrophilicity allows for facile nucleophilic aromatic substitution with a variety of nucleophiles. However, the inherent electronic properties of the pyrimidine ring lead to a mixture of regioisomers in many cases, with a general preference for substitution at the C4(6) position.

While the reactions with nitrogen nucleophiles are well-documented and provide a reliable, albeit not always completely selective, route to 4-aminopyrimidines, the reactivity with oxygen and sulfur nucleophiles, though predicted to follow a similar pattern, warrants further experimental investigation to fully delineate the scope and limitations of this reagent. For drug development professionals and synthetic chemists, understanding the subtle interplay of electronic and steric factors that govern the regioselectivity of these reactions is key to harnessing the full synthetic potential of this versatile building block. The purification of the desired regioisomer from the reaction mixture is a critical consideration for the practical application of this chemistry in multi-step syntheses.[1][3]

References

- 1. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

5-Chloro-2,4,6-trifluoropyrimidine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2,4,6-trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal, highly reactive intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is intrinsically linked to its electrophilic nature, a characteristic that also dictates its stability and defines the necessary conditions for its storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the scientific principles that govern its reactivity and degradation. We will explore the critical factors influencing its shelf-life, outline field-proven storage and handling protocols, and provide a practical experimental workflow to illustrate the application of these principles. This document is intended to serve as a technical resource for researchers to ensure the integrity of this versatile reagent in their discovery and development endeavors.

Introduction: The Chemical Significance of this compound

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including several pharmaceuticals.[1] The strategic placement of three fluorine atoms and one chlorine atom on the pyrimidine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups.[2] This high reactivity is a double-edged sword; while it makes the compound an excellent synthetic precursor, it also makes it prone to degradation if not stored and handled with the requisite care.[3] Understanding the underlying principles of its stability is therefore paramount for its effective use in research and development.

Chemical Stability and Reactivity Profile

The stability of this compound is dictated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the strong inductive effect of the four halogen substituents. This electron deficiency makes the carbon atoms of the ring highly electrophilic and, consequently, susceptible to attack by nucleophiles.

Susceptibility to Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3] Water, although a weak nucleophile, can react with the compound via a nucleophilic aromatic substitution mechanism, leading to its degradation. The proposed mechanism for this hydrolysis is outlined below:

Caption: Proposed mechanism for the hydrolysis of this compound.

The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring for nucleophilic attack. The attack by a water molecule, likely at the C4 or C6 position, forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the formation of a hydroxypyrimidine derivative. This process can continue, leading to a mixture of degradation products and a decrease in the purity and reactivity of the starting material.

Incompatible Materials

To preserve the integrity of this compound, it is crucial to avoid contact with the following classes of reagents:

-

Strong Oxidizing Agents: These can potentially react with the pyrimidine ring, leading to uncontrolled oxidation and decomposition.

-

Strong Acids: While the compound is used in acidic reaction conditions, storage in the presence of strong acids can promote degradation.

-

Strong Bases: Strong bases will readily react with the compound, leading to substitution or elimination reactions.[3]

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. This process can release a variety of hazardous gases and vapors, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

-

Hydrogen chloride (HCl)[3]

This underscores the importance of storing the compound at recommended cool temperatures and avoiding exposure to high heat.

Recommended Storage and Handling Protocols

Based on the chemical properties and stability profile of this compound, the following storage and handling procedures are recommended to ensure its longevity and performance in experimental settings.

Storage Conditions

The primary objective of the storage protocol is to mitigate the risk of hydrolysis and other degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C[1][5] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon)[3] | Prevents contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | Prevents moisture ingress and potential light-induced degradation. |

| Location | Cool, dry, and well-ventilated area[3] | Ensures a stable environment and safety in case of a leak. |

| Compatibility | Store away from incompatible materials (strong acids, bases, oxidizing agents)[3] | Prevents accidental contact and hazardous reactions. |

Handling Procedures

Proper handling is critical to maintain the compound's purity once the container is opened.

-

Inert Atmosphere Handling: Whenever possible, handle this compound in a glove box or under a positive pressure of an inert gas.

-

Use of Dry Glassware and Solvents: All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents should be used for all solutions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[4]

Experimental Protocol: A Case Study in Nucleophilic Aromatic Substitution

To illustrate the practical application of handling this reactive compound, a detailed protocol for the synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine is provided below, adapted from a peer-reviewed study.[2] This reaction demonstrates a typical nucleophilic aromatic substitution where an amine displaces a fluorine atom on the pyrimidine ring.

Caption: Workflow for the synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine.

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a dry, round-bottomed flask with a magnetic stir bar and a nitrogen inlet.

-

Addition of Reagents:

-

To the flask, add this compound (0.5 g, 3 mmol).

-

Add anhydrous acetonitrile (50 cm³).

-

Add benzylamine (0.32 g, 3 mmol).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.39 g, 3 mmol) to act as a hydrogen fluoride scavenger.[2]

-

-

Reaction Conditions:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Stir the mixture at this temperature for 2 hours.[2]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by ¹⁹F NMR to confirm the consumption of the starting material.[2]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the resulting residue between dichloromethane (DCM) (3 x 40 cm³) and water (40 cm³).[2]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine.

Conclusion

The utility of this compound as a reactive intermediate is undeniable. However, its successful application hinges on a thorough understanding of its inherent instability, particularly its sensitivity to moisture. By adhering to the stringent storage and handling protocols outlined in this guide—namely, maintaining a cool, dry, and inert environment—researchers can safeguard the integrity of this valuable compound. The principles of nucleophilic aromatic substitution that govern its reactivity are the very same that dictate its degradation pathways. A disciplined and informed approach to the management of this reagent will ensure its reliability and reproducibility in the synthesis of novel molecules, ultimately accelerating the pace of discovery in drug development and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 5-Chloro-2,4,6-trifluoropyrimidine in Nucleophilic Aromatic Substitution: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel functional molecules.[1] Its prevalence in FDA-approved drugs and agrochemicals underscores the importance of efficient and selective methods for its derivatization.[2][3] Among the various activated pyrimidine building blocks, 5-chloro-2,4,6-trifluoropyrimidine stands out as a particularly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of its reactivity, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

Understanding the Reactivity of this compound

The high reactivity of this compound towards nucleophiles is a consequence of the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three strongly electron-withdrawing fluorine atoms and one chlorine atom.[4][5] This electron deficiency significantly lowers the energy of the LUMO, making the ring susceptible to attack by a wide range of nucleophiles.[6]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

Caption: Generalized SNAr mechanism on the pyrimidine ring.

-

Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the fluorine substituents.

-

Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group, typically a fluoride ion, which is a good leaving group in SNAr reactions due to the strength of the developing carbon-nucleophile bond and the stability of the fluoride anion.

Regioselectivity: A Predictable Outcome

A key feature of the SNAr reactions of this compound is the high degree of regioselectivity. The positions C4 and C6 are electronically equivalent and are the most electrophilic sites, making them the primary targets for nucleophilic attack. The C2 position is generally less reactive. The chlorine atom at the C5 position is significantly less reactive towards nucleophilic displacement under typical SNAr conditions, allowing for its retention for subsequent functionalization.[7]

With most nucleophiles, substitution occurs preferentially at the C4/C6 positions.[4][5] This selectivity can be attributed to a combination of electronic and steric factors. The two ring nitrogen atoms effectively stabilize the negative charge in the Meisenheimer complex formed upon attack at C4 or C6.

Caption: Regioselectivity of nucleophilic attack.

Application Notes and Protocols

The predictable reactivity and regioselectivity of this compound make it an invaluable scaffold for the synthesis of polysubstituted pyrimidines.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is well-documented and proceeds with high regioselectivity for the C4 position.[5]

Table 1: Regioselectivity of Amination Reactions [5]

| Nucleophile | Product Ratio (4-substituted : 2-substituted) |

| Ammonia | 9 : 1 |

| Benzylamine | 5 : 1 |

| Morpholine | 8 : 1 |

| Diethylamine | 9 : 1 |

| Benzamidine | 40 : 1 |

Protocol 1: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine [5]

This protocol describes a typical procedure for the mono-amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of this compound (e.g., 0.5 g, 3.0 mmol) in anhydrous acetonitrile (50 mL) at 0 °C under an inert atmosphere, add benzylamine (e.g., 0.32 g, 3.0 mmol) followed by DIPEA (e.g., 0.39 g, 3.0 mmol).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the crude product between dichloromethane (DCM) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel to afford the desired 4-substituted product.

Reactions with Thiol Nucleophiles

While less documented for this specific substrate, the reaction with thiol nucleophiles is a common transformation for polyhalogenated pyrimidines. The reaction is expected to proceed with similar regioselectivity, favoring substitution at the C4/C6 positions.

Protocol 2: General Procedure for the Synthesis of 4-(Arylthio)-5-chloro-2,6-difluoropyrimidines

This protocol provides a general guideline for the reaction with thiols, based on established SNAr chemistry.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (or other aryl/alkyl thiol) (1.0 eq)

-

Potassium carbonate (K2CO3) or another suitable base (1.1 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a suspension of potassium carbonate (e.g., 1.1 eq) in anhydrous DMF under an inert atmosphere, add the thiol (e.g., 1.0 eq) at room temperature.

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in DMF to the thiolate solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with Alcohol Nucleophiles

The reaction with alkoxides, generated from alcohols and a strong base, allows for the synthesis of alkoxypyrimidines.

Protocol 3: General Procedure for the Synthesis of 4-Alkoxy-5-chloro-2,6-difluoropyrimidines

This protocol outlines a general method for the reaction with alcohols.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., methanol, ethanol) (excess or as solvent)

-

Sodium hydride (NaH) or sodium metal (Na) (1.0 eq)

-

Tetrahydrofuran (THF) (anhydrous, if alcohol is not the solvent)

Procedure:

-

To a solution of the alcohol in anhydrous THF (or using the alcohol as the solvent) at 0 °C under an inert atmosphere, carefully add sodium hydride (1.0 eq).

-

Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add this compound (1.0 eq) to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to introduce diverse functionalities onto the pyrimidine ring via SNAr reactions with this compound makes it a valuable intermediate in several fields.

Medicinal Chemistry

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, with numerous examples of kinase inhibitors and other therapeutic agents.[1] The sequential and regioselective substitution of the fluorine atoms on the this compound core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the 4-amino-substituted derivatives can serve as key intermediates for the synthesis of inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer.[5]

Agrochemicals

Fluorinated and chlorinated heterocyclic compounds are frequently found in modern agrochemicals due to their enhanced biological activity and metabolic stability.[2] this compound serves as a building block for the synthesis of novel herbicides, fungicides, and insecticides. The different reactivity of the halogen substituents allows for a stepwise introduction of various toxophores and pharmacophores.

Materials Science

The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive functionalization, makes pyrimidine derivatives interesting candidates for applications in materials science, including organic electronics and functional dyes. The introduction of different substituents via SNAr reactions can be used to tune the electronic and photophysical properties of the resulting materials.

Conclusion

This compound is a highly activated and versatile building block for the synthesis of polysubstituted pyrimidines through nucleophilic aromatic substitution. The predictable regioselectivity, favoring substitution at the C4/C6 positions, allows for the controlled and sequential introduction of a wide range of nucleophiles. This guide provides researchers with a solid foundation of its reactivity and detailed protocols for its use with amine, thiol, and alcohol nucleophiles. The broad applicability of the resulting functionalized pyrimidines in medicinal chemistry, agrochemicals, and materials science ensures that this compound will remain a valuable tool for chemical synthesis.

References

- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 2. chemimpex.com [chemimpex.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of this compound with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. This compound | 697-83-6 | Benchchem [benchchem.com]

Application Note: Strategic Synthesis of Pyrimidine Derivatives Using 5-Chloro-2,4,6-trifluoropyrimidine as a Versatile Scaffold

Abstract

Highly functionalized pyrimidine derivatives are foundational to the life-science industries, with numerous applications in medicinal chemistry and drug discovery.[1][2] This guide provides an in-depth analysis and detailed protocols for leveraging 5-Chloro-2,4,6-trifluoropyrimidine as a key building block for synthesizing polysubstituted pyrimidine libraries. We will explore the principles of its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, and present validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets. The synthesis of polysubstituted pyrimidines often relies on the sequential, regioselective functionalization of halogenated precursors.[2][3] this compound is a particularly useful starting material due to the differential reactivity of its halogen substituents, which allows for a controlled, stepwise introduction of various functional groups.[4]

The Chemistry of this compound: A Tale of Regioselectivity